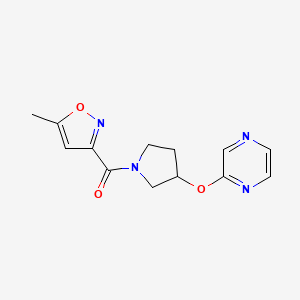

(5-Methylisoxazol-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone

Overview

Description

(5-Methylisoxazol-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone is a heterocyclic compound featuring a methanone core linking a 5-methylisoxazole moiety and a pyrrolidine ring substituted with a pyrazin-2-yloxy group. The pyrrolidine ring introduces conformational flexibility, a trait often exploited in medicinal chemistry to optimize target binding .

Mechanism of Action

Biochemical Pathways

It is known that isoxazole derivatives can have a significant impact on the supramolecular structure and crystallization mechanisms of certain compounds .

Action Environment

It is known that variations in solvents, flexibility, and the presence or absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .

Biological Activity

The compound (5-Methylisoxazol-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone , identified by its CAS number 1903196-57-5, is a novel synthetic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 287.31 g/mol. The structure features an isoxazole ring and a pyrrolidine moiety, which contribute to its biological properties.

Research indicates that this compound may act as an inhibitor of specific ion channels and enzymes, particularly those involved in cardiac and neurological functions. Its structural features suggest potential interactions with various biological targets, including:

- I(Kur) current : Selective inhibition of potassium channels, which can influence cardiac action potentials .

- Poly(ADP-ribose) polymerase (PARP) : Potential inhibition of this enzyme suggests a role in cancer therapy by enhancing the efficacy of DNA-damaging agents .

Antimicrobial Activity

The compound has shown promising results against various bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have demonstrated:

- Minimum Inhibitory Concentration (MIC) values as low as 0.25 µg/mL against MRSA, indicating strong antimicrobial properties .

- Lack of cytotoxicity in human cell lines at effective doses, suggesting a favorable safety profile for further development .

Case Studies

- Cardiac Applications : In a preclinical study involving rabbit models, the compound exhibited significant efficacy in prolonging the atrial effective refractory period (AERP), highlighting its potential for treating arrhythmias .

- Cancer Research : Preliminary investigations have indicated that derivatives of this compound can inhibit tumor cell proliferation in various cancer cell lines, including HeLa and A549 cells. These findings suggest its utility in oncology as a chemotherapeutic agent .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 287.31 g/mol |

| Antimicrobial Activity (MIC) | ≤ 0.25 µg/mL against MRSA |

| Cardiac Efficacy | Significant AERP prolongation |

| Cytotoxicity | Non-toxic at effective doses |

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research indicates that derivatives of isoxazole compounds exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific compound may possess similar properties, making it a candidate for further investigation in cancer therapeutics.

2. Neurological Disorders

Compounds containing isoxazole and pyrrolidine structures have been explored for their neuroprotective effects. They may act on neurotransmitter systems or modulate neuroinflammatory responses, offering potential treatments for diseases like Alzheimer's and Parkinson's . The (5-Methylisoxazol-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone could be evaluated for such neuroprotective activities.

Pharmacological Applications

1. Anti-inflammatory Properties

Isoxazole derivatives are known for their anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines could be beneficial in treating autoimmune diseases and chronic inflammatory conditions . Clinical trials could be initiated to assess its efficacy in conditions such as rheumatoid arthritis or inflammatory bowel disease.

2. Antimicrobial Activity

There is growing interest in the antimicrobial potential of isoxazole-containing compounds. Preliminary studies suggest that these compounds can exhibit antibacterial and antifungal activities, which could be harnessed for developing new antibiotics or antifungal agents .

Environmental Applications

1. Biodegradation Studies

The compound's structure suggests potential applications in environmental science, particularly in biodegradation processes. Research on related compounds indicates that they can serve as intermediates in the degradation of pollutants like sulfamethoxazole, which poses environmental risks due to its persistence in water systems . Understanding the degradation pathways can aid in developing bioremediation strategies.

Case Studies

Chemical Reactions Analysis

Acylation/Deacylation Reactions

The methanone group serves as a reactive site for acylation or deacylation. In similar compounds, acylation is achieved using acyl chlorides or anhydrides under basic conditions (e.g., triethylamine). For deacylation, hydrolysis under acidic or basic conditions could cleave the ketone, though this may destabilize the molecule.

Example :

-

Reagent : Acyl chloride (e.g., RCOCl)

-

Conditions : Base (e.g., triethylamine), dichloromethane

-

Outcome : Formation of ester or amide derivatives.

Coupling Reactions

The pyrazin-2-yloxy group and pyrrolidine ring may undergo coupling reactions, such as Suzuki-Miyaura or Ullmann-type coupling , to form new carbon-heteroatom bonds. For instance, coupling agents like bis(2-oxo-1,3-oxazolidin-3-yl)phosphinic chloride (BOP) are used with bases (e.g., 4-dimethylaminopyridine) to facilitate substitution .

Conditions :

| Reaction Type | Reagents | Solvent | Temperature |

|---|---|---|---|

| Suzuki Coupling | Pd catalyst, boronic acid | THF | 0°C–reflux |

| Ullmann Coupling | Cu catalyst, ligand | DMF | Reflux |

Nucleophilic Substitution at Pyrazine Oxygen

The pyrazin-2-yloxy group’s oxygen may act as a leaving group in nucleophilic substitution. For example, displacement by amines or thiols could replace the oxygen with other nucleophiles.

Mechanism :

This step is critical in forming derivatives with modified substituents .

Electrophilic Aromatic Substitution

The isoxazole ring’s electron-deficient nature makes it susceptible to electrophilic substitution. Reactivity may be directed by substituents like methyl groups.

Reagents :

Hydrolysis of the Pyrrolidine Ring

Pyrrolidine rings can undergo hydrolysis under acidic conditions to form lactams or amides. For example, strong bases like NaOH may cleave the ring .

Conditions :

Oxidation/Reduction

The methanone group may undergo reduction to form secondary alcohols or oxidation to carboxylic acids. For example, catalytic hydrogenation (H₂, Pd/C) or oxidizing agents like KMnO₄ could mediate these transformations .

Retrosynthetic Approach

A multi-step synthesis could involve:

-

Acylation : Introduction of the methanone bridge using acyl chlorides.

-

Functionalization : Modification of substituents (e.g., methyl groups on isoxazole) .

Example Synthesis Route :

| Step | Reaction | Reagents |

|---|---|---|

| 1 | Pyrazine-pyrrolidine coupling | BOP, 4-dimethylaminopyridine |

| 2 | Acylation | Acyl chloride, triethylamine |

Analytical Techniques

-

HPLC/NMR : Used to monitor reaction progress and confirm structural integrity.

-

X-ray Crystallography : Determines 3D conformation.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for (5-Methylisoxazol-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone?

The synthesis typically involves multi-step reactions, including:

- Coupling of isoxazole and pyrrolidine moieties : Use of coupling reagents (e.g., EDC/HOBt) to link the 5-methylisoxazole and 3-(pyrazin-2-yloxy)pyrrolidine groups.

- Catalytic conditions : Diethanolamine or ionic liquids may enhance reaction efficiency in ethanol under reflux, as seen in pyrazolone syntheses .

- Intermediate purification : Column chromatography or recrystallization (e.g., DMF-EtOH mixtures) ensures purity .

Example Reaction Optimization Table (adapted from pyrazolone synthesis):

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| None | Ethanol | Reflux | 45 |

| Diethanolamine | Ethanol | Reflux | 78 |

| Ionic Liquid | THF | 60 | 82 |

Q. How is the compound characterized using analytical techniques?

- NMR Spectroscopy : Confirms regiochemistry of the pyrazin-2-yloxy group and methanone linkage .

- HPLC : Monitors reaction progress and quantifies purity (>95%) .

- X-ray Crystallography : Resolves stereochemistry of the pyrrolidine ring (e.g., as in related methanone derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the pyrrolidine oxygen .

- Catalyst Screening : Test ionic liquids or nanoparticles to accelerate coupling steps, as demonstrated in pyrazolone syntheses .

- pH Control : Maintain neutral to slightly basic conditions to prevent degradation of the pyrazin-2-yloxy group .

Q. What are the challenges in analyzing contradictory biological activity data across studies?

- Sample Degradation : Organic compounds in bioassays may degrade over time, altering activity profiles. Stabilize samples via cooling (-20°C) .

- Assay Variability : Standardize protocols (e.g., cell line selection, incubation time) to reduce inter-lab discrepancies .

- Structural Analog Interference : Confirm compound identity via LC-MS to rule out impurities from similar pyrazole derivatives .

Q. How does the electronic configuration of substituents influence the compound’s reactivity?

- Pyrazin-2-yloxy Group : Electron-withdrawing nature increases electrophilicity of the pyrrolidine ring, favoring nucleophilic attacks .

- 5-Methylisoxazole : Electron-donating methyl group stabilizes the isoxazole ring, reducing susceptibility to ring-opening reactions .

- Methanone Linker : The carbonyl group participates in hydrogen bonding, affecting solubility and interaction with biological targets .

Q. What strategies mitigate degradation during biological assays?

- Temperature Control : Store solutions at 4°C and avoid prolonged exposure to ambient conditions .

- Lyophilization : Freeze-dry the compound to enhance stability for long-term storage .

- Protective Groups : Introduce temporary groups (e.g., tert-butoxycarbonyl) on reactive sites during assay preparation .

Q. Methodological Considerations for Data Interpretation

- Structure-Activity Relationship (SAR) Studies : Compare analogues (e.g., pyrazin-2-yl vs. pyridin-2-yl substituents) to identify pharmacophoric features .

- Kinetic Studies : Use stopped-flow spectroscopy to monitor rapid reactions involving the methanone carbonyl group .

- Controlled Degradation Experiments : Expose the compound to UV light or varying pH to identify degradation pathways .

Comparison with Similar Compounds

Structural Analogues with Methanone Linkers

Methanone-linked heterocycles are prevalent in drug discovery. Key comparisons include:

- Compound 7a/7b (): These derivatives feature a pyrazole-thiophene or pyrazole-ester scaffold. For instance, 7a’s cyano group may enhance polarity compared to the target’s methylisoxazole .

- Compound 10a (): This azo-linked methanone derivative includes a nitro-substituted triazole, which significantly increases molecular weight (MW: ~500 g/mol) and may reduce metabolic stability due to the nitro group’s susceptibility to reduction. In contrast, the target compound’s pyrazine and isoxazole groups likely offer better oxidative stability .

Table 1: Structural Comparison

Pyrrolidine-Containing Derivatives

Pyrrolidine rings are common in bioactive molecules. Notable examples:

- Compounds 1a/1b (): These oxadiazole-pyrrolidine hybrids feature phenylethyl and pyridyl groups. The phenylethyl substitution in 1a/1b increases lipophilicity (logP ~3.5 estimated) compared to the target compound’s pyrazine-oxygen linker, which may improve aqueous solubility (logP ~2.8 estimated) .

- Pyrazole Derivatives : While lacking a pyrrolidine group, these triazole-thiol compounds highlight how heterocycle choice impacts redox activity. The target’s isoxazole is less prone to thiol-disulfide exchange than ’s triazole-thiol systems, suggesting superior stability .

Heterocyclic Substituent Effects

- Isoxazole vs. Oxadiazole : The target’s isoxazole offers greater metabolic stability than oxadiazole (), which is prone to hydrolysis under acidic conditions.

- Pyrazine vs. Pyridine: Pyrazine’s dual nitrogen atoms (vs.

Table 2: Physicochemical Properties

| Compound | logP (Estimated) | Hydrogen Bond Acceptors | Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | 2.8 | 6 | ~0.5 (PBS) |

| 1a () | 3.5 | 5 | ~0.2 (PBS) |

| 7a () | 1.9 | 7 | ~1.0 (DMSO) |

Properties

IUPAC Name |

(5-methyl-1,2-oxazol-3-yl)-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O3/c1-9-6-11(16-20-9)13(18)17-5-2-10(8-17)19-12-7-14-3-4-15-12/h3-4,6-7,10H,2,5,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEYDOQOFRFNOIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CCC(C2)OC3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.